Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H7N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a nitrile group, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes .
Scientific Research Applications
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
Indole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and have diverse biological activities.
Uniqueness
Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
942206-36-2 |
---|---|
Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)9-3-7-8(13-9)2-6(4-11)5-12-7/h2-3,5,13H,1H3 |
InChI Key |
ZPCPBWZYUIPQOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.